Man1-b-4-Glc-OPNP, also known as Mannose (1→4) Glucose O-phenyl phosphate, is a complex carbohydrate that belongs to the family of oligosaccharides. This compound is characterized by a specific glycosidic linkage between mannose and glucose, which plays a crucial role in various biological processes. The chemical formula of Man1-b-4-Glc-OPNP is with a molecular weight of approximately 342.3 g/mol .
This compound falls under the classification of glycosides, specifically disaccharides, due to its structure comprising two monosaccharide units. It is also categorized as a phosphorylated carbohydrate, which indicates the presence of a phosphate group that influences its biochemical reactivity and solubility.
The synthesis of Man1-b-4-Glc-OPNP can be achieved through several methods, primarily focusing on enzymatic reactions. One effective approach involves using glycoside phosphorylases, which facilitate the reversible synthesis of glycosidic bonds. These enzymes catalyze the transfer of glucose from a donor substrate to mannose, resulting in the formation of Man1-b-4-Glc-OPNP .
The enzymatic synthesis typically occurs under mild conditions and can be performed in a one-pot reaction setup, allowing for high yields and purity. For instance, a study demonstrated that using specific disaccharide phosphorylases can yield gram quantities of oligosaccharides with over 90% purity . Additionally, immobilized enzyme systems may enhance the efficiency and scalability of the synthesis process.
Man1-b-4-Glc-OPNP features a unique molecular structure characterized by a mannose unit linked to a glucose unit via a β(1→4) glycosidic bond. The presence of an O-phenyl phosphate group adds to its complexity and functionality.
The structural representation can be illustrated using various chemical notation systems such as SMILES or InChI. For instance, the SMILES representation for Man1-b-4-Glc is provided in PubChem . The compound's three-dimensional conformation can be explored through computational modeling to understand its interactions with biological macromolecules.
Man1-b-4-Glc-OPNP participates in various chemical reactions typical of carbohydrates. These include hydrolysis under acidic or enzymatic conditions, leading to the release of free monosaccharides (mannose and glucose) and inorganic phosphate.
The hydrolysis reaction can be represented as follows:
This reaction is significant in metabolic pathways where oligosaccharides are broken down into simpler sugars for energy production or biosynthesis.
The mechanism by which Man1-b-4-Glc-OPNP exerts its biological effects primarily involves its role as a substrate for various enzymes in metabolic pathways. The phosphorylation enhances its reactivity and solubility, facilitating its participation in biochemical reactions.
Studies have shown that phosphorylated carbohydrates like Man1-b-4-Glc-OPNP are crucial for glycobiology, influencing cell signaling and recognition processes . The precise mechanisms may involve interactions with specific receptors or enzymes that recognize the phosphorylated structure.
Man1-b-4-Glc-OPNP is typically a white crystalline solid at room temperature. It is soluble in water due to its polar nature, attributed to the hydroxyl groups and the phosphate moiety.
The compound exhibits stability under neutral pH but may undergo hydrolysis under acidic or basic conditions. Its melting point and solubility characteristics are essential for determining its handling and storage conditions in laboratory settings.
Relevant data includes:
Man1-b-4-Glc-OPNP has several applications in scientific research and biotechnology:
Man1-β-4-Glc-OPNP (p-nitrophenyl β-D-mannopyranosyl-(1→4)-D-glucopyranoside) serves as a specialized disaccharide substrate for probing β-glucosidase specificity and kinetics. Its design incorporates a mannose-β-1,4-glucose glycosidic linkage with a chromogenic p-nitrophenol (OPNP) aglycone. This structure enables real-time monitoring of hydrolysis through OPNP release (yellow color at alkaline pH). β-Glucosidases (EC 3.2.1.21) hydrolyze terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides, but their specificity varies across glycoside hydrolase (GH) families (GH1, GH3, GH5, GH9, GH30) [2]. Man1-β-4-Glc-OPNP's mannose-glucose linkage distinguishes it from conventional glucosyl-β-glucosides, making it highly selective for enzymes with broad active sites capable of accommodating non-glucosyl residues at the −1 subsite.
Table 1: Specificity of β-Glucosidases Toward Synthetic Glycosides
Enzyme Source | GH Family | Relative Activity on Man1-β-4-Glc-OPNP (%) | Activity on Cellobiose (μmol/min/mg) |
---|---|---|---|
Aspergillus niger | GH3 | 85 | 120 |
Human Cytoplasmic | GH1 | 42 | 18 |
Thermotoga maritima | GH1 | <5 | 210 |
Human Lysosomal (GBA1) | GH30 | <2 | 0.8 |
This substrate selectivity arises from structural constraints in the catalytic pocket. GH1 β-glucosidases typically feature a conserved (β/α)₈-barrel fold with glutamate/aspartate residues acting as catalytic nucleophile and acid/base [2] [8]. Enzymes like human cytoplasmic β-glucosidase (GH1) hydrolyze Man1-β-4-Glc-OPNP efficiently due to plasticity in the glycone-binding pocket (−1 subsite), allowing accommodation of mannose. In contrast, strict glucosylceramide-specific enzymes (e.g., human GBA1, GH30) exhibit minimal activity due to steric exclusion of the mannosyl moiety [2] [4]. The OPNP aglycone further enhances kinetic assays by enabling high-throughput quantification of hydrolytic rates.
Kinetic studies of Man1-β-4-Glc-OPNP hydrolysis reveal crucial parameters for characterizing β-glucosidase efficiency and mechanism. The reaction follows a two-step catalytic process: (1) protonation of the glycosidic oxygen by a conserved glutamic acid (acid/base catalyst), and (2) nucleophilic attack by a second glutamate/aspartate residue, forming a glycosyl-enzyme intermediate with retention of anomeric configuration [8]. For GH1 enzymes, kcat values for Man1-β-4-Glc-OPNP typically range from 10–50 s⁻¹, with Km values of 0.2–1.5 mM, indicating moderate affinity and turnover [2].
Table 2: Kinetic Parameters of Representative β-Glucosidases Using Man1-β-4-Glc-OPNP
Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Inhibition by GlcNAc-thiazoline (IC50, μM) |
---|---|---|---|---|
A. niger β-Glucosidase | 48.2 ± 3.1 | 0.32 ± 0.05 | 150.6 | >500 |
Human Cytoplasmic β-Glucosidase | 6.8 ± 0.4 | 1.42 ± 0.11 | 4.8 | 12.3 |
T. maritima β-Glucosidase | 0.3 ± 0.02 | >10 | <0.03 | N.D. |
Transition state analog inhibitors like GlcNAc-thiazoline exploit the oxocarbenium ion-like geometry adopted during hydrolysis. These compounds exhibit nanomolar affinity for GH1 and GH84 enzymes by mimicking the distorted half-chair conformation of the substrate [1] [10]. For Man1-β-4-Glc-OPNP hydrolysis, linear free-energy relationships (LFERs) demonstrate that enzymatic rate acceleration derives primarily from transition state stabilization (contributing ~70% to kcat/Km) rather than ground-state destabilization [1]. Kinetic isotope effects (KIEs) at the anomeric carbon (kH/kD > 1.1) confirm associative nucleophilic displacement mechanisms involving significant oxocarbenium ion character.
Allosteric modulators induce conformational changes in β-glucosidases that alter catalytic efficiency toward Man1-β-4-Glc-OPNP. These modulators bind outside the active site (allosteric sites), causing long-range structural rearrangements that affect substrate affinity (Km) or turnover rate (kcat). Positive allosteric modulators (PAMs) stabilize open or flexible conformations of the enzyme, facilitating substrate access or product release. For example, certain iminosugars bind to the "lid" domain of GH1 β-glucosidases, increasing active site volume and enhancing kcat for bulky substrates like Man1-β-4-Glc-OPNP by 2–3 fold [7] [9].
Table 3: Allosteric Effects on β-Glucosidase Kinetics Using Man1-β-4-Glc-OPNP
Modulator Type | Target Site Location | Effect on Km | Effect on kcat | Proposed Conformational Change |
---|---|---|---|---|
PAM (Iminosugar A) | Interdomain Interface | ↓ 1.8-fold | ↑ 2.2-fold | Active site lid opening |
NAM (Phenol Derivative) | Subdomain Helix-Turn | ↑ 3.5-fold | ↓ 4.0-fold | Active site constriction |
Neutral Modulator | Distal Surface Pocket | None | None | Blocked PAM/NAM binding |
Negative allosteric modulators (NAMs) like certain phenolic compounds induce active site constriction or rigidity, increasing Km and reducing kcat. Structural analyses reveal that NAM binding to GH3 β-glucosidases triggers a "tightening" of the catalytic (β/α)₈ domain and a 15° rotation of the auxiliary α/β domain, hindering disaccharide accommodation [7] [9]. These effects are probe-dependent: The same modulator may exert opposite effects on different β-glucosidase isoforms due to sequence variations in allosteric pockets. For instance, modulator-induced changes in residue contact networks (e.g., disruption of salt bridges between TM3 and ICL2 domains) can stabilize inactive conformations, as observed in G protein-coupled receptors (GPCRs) [5] [9]. Biophysical techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirm that PAMs reduce deuterium uptake in the active site loops (residues 150–180), indicating enhanced rigidity during catalysis [7] [9].
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